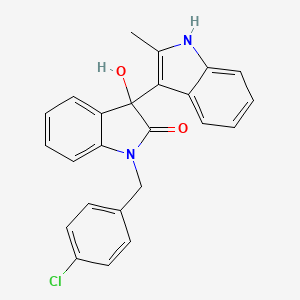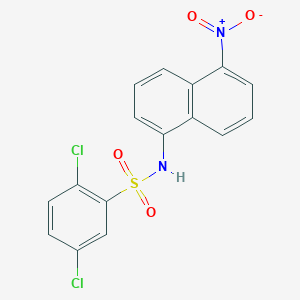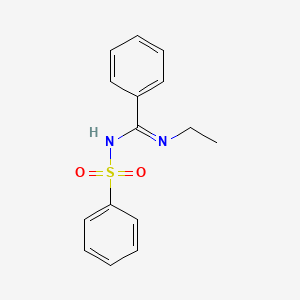![molecular formula C22H24ClN3O3 B4079318 1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4079318.png)
1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a compound structurally related to the one , involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide. This process highlights a method that could be relevant to synthesizing the specified compound by modifying the starting materials to incorporate the specific substituents mentioned in the query (Zhang, Wen, Tang, & Li, 2007).
Molecular Structure Analysis
The molecular structure of the synthesized compound is characterized by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method. This compound exhibits a monoclinic system with space group P21/c, demonstrating how structural characteristics can be detailed through these analytical techniques (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one often utilize cycloaddition reactions and reductive openings of lactone-bridged adducts. These reactions are crucial for synthesizing cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which have potential pharmacological uses, hinting at the type of reactions the specified compound might undergo (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Physical Properties Analysis
The physical properties, such as crystallography, can be inferred from related compounds. For instance, the compound's crystal structure is stabilized by van der Waals and dipole-dipole forces, indicating how intermolecular interactions contribute to the stability and physical state of such molecules (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The kinetics and mechanisms of reactions involving similar compounds, such as thionocarbonates with alicyclic amines, provide insights into the chemical reactivity and stability of the compound . These studies reveal how substituents and molecular structure influence reaction rates and pathways, which is essential for understanding the chemical properties of the specified compound (Castro, Leandro, Quesieh, & Santos, 2001).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-7-8-16(13-17(15)23)26-21(27)14-19(22(26)28)25-11-9-24(10-12-25)18-5-3-4-6-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNBBNNTQFUOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)

![6-amino-4-(2,5-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079280.png)
![1-benzyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079287.png)

![3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4079291.png)

![N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4079320.png)
![4-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4079330.png)